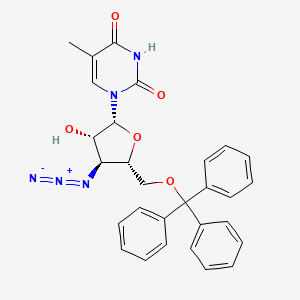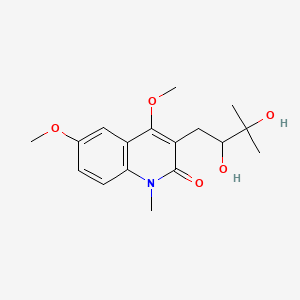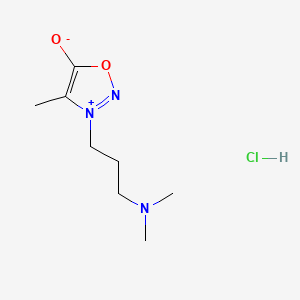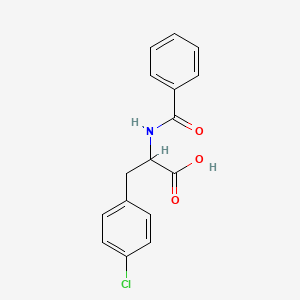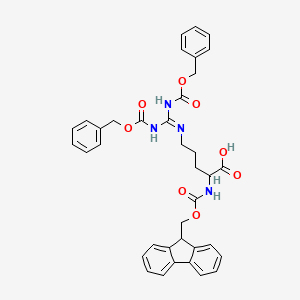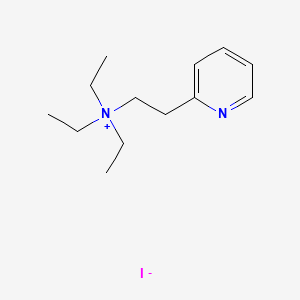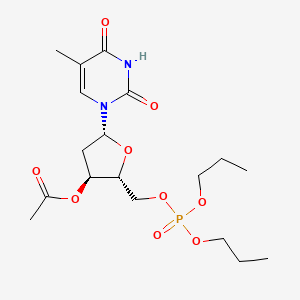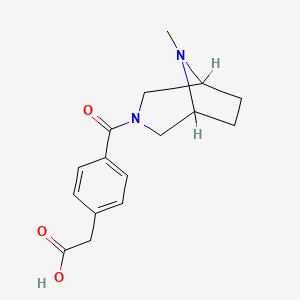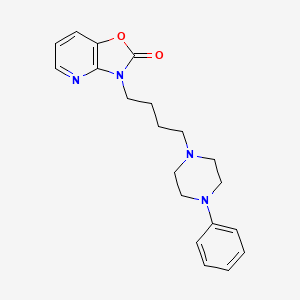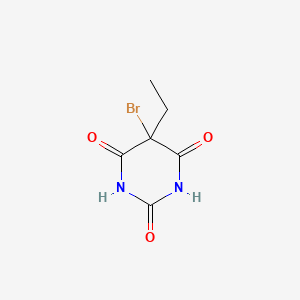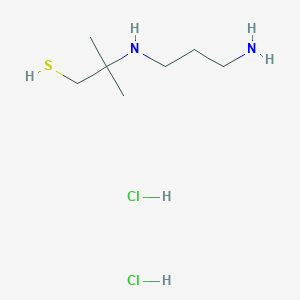
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical research and has significant importance due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride typically involves the reaction of 3-aminopropylamine with 2-methylpropanethiol in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to yield thiols.
Substitution: It can participate in substitution reactions where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a protective agent against radiation-induced damage.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride involves its interaction with cellular components. It acts as a cytoprotective agent by scavenging reactive oxygen species and activating p53 pathways, which help in protecting normal tissues from damage caused by radiation and chemotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amifostine: A cytoprotective agent used in cancer therapy.
3-Aminopropyltriethoxysilane: Used in surface functionalization and biosensing applications.
Uniqueness
2-((3-Aminopropyl)amino)-2-methylpropanethiol dihydrochloride is unique due to its dual functional groups (amino and thiol), which allow it to participate in a variety of chemical reactions and provide protective effects in biological systems. Its ability to scavenge reactive oxygen species and activate protective pathways makes it particularly valuable in medical applications.
Propriétés
Numéro CAS |
23545-69-9 |
|---|---|
Formule moléculaire |
C7H20Cl2N2S |
Poids moléculaire |
235.22 g/mol |
Nom IUPAC |
2-(3-aminopropylamino)-2-methylpropane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C7H18N2S.2ClH/c1-7(2,6-10)9-5-3-4-8;;/h9-10H,3-6,8H2,1-2H3;2*1H |
Clé InChI |
XLPADAMZRYURRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CS)NCCCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


